

# A Technical Guide to the Physical and Chemical Properties of Griseoviridin Crystals

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## Compound of Interest

Compound Name: *Griseoviridin*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** **Griseoviridin** is a broad-spectrum antibiotic belonging to the streptogramin A family, produced by strains of *Streptomyces griseus*.<sup>[1]</sup> It is a hybrid polyketide-non-ribosomal peptide known for its complex molecular architecture and its mechanism of action as a protein synthesis inhibitor.<sup>[2][3]</sup> This document provides a comprehensive overview of the known physical and chemical properties of **Griseoviridin** crystals, details its mechanism of action, and outlines key experimental protocols for its analysis and synthesis. The structural complexity and biological activity of **Griseoviridin** have made it a significant target for synthetic chemistry and a subject of interest in drug development.<sup>[1][3]</sup>

## Core Physical and Chemical Properties

**Griseoviridin** presents as white, polymorphic crystals when crystallized from methanol.<sup>[4]</sup> It is characterized by a unique 23-membered macrocycle that incorporates an oxazole motif and a nine-membered, vinyl thioether-containing macrolactone, a feature essential for its biological activity.<sup>[5][6]</sup> The absolute configuration and detailed three-dimensional structure of **Griseoviridin** have been unequivocally determined by X-ray crystallography.<sup>[1][7]</sup>

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>27</sub> N <sub>3</sub> O <sub>7</sub> S	[8][9]
Molecular Weight	477.5 g/mol	[4][9]
CAS Registry Number	53216-90-3	[8]
Appearance	Polymorphic crystals from MeOH, White color	[4]
Melting Point	198.4 °C	[8]
Solubility	Soluble in pyridine; moderately soluble in lower alcohols; very slightly soluble in water and nonpolar solvents.	[4]
Flash Point	510.5 °C	[4]
IUPAC Name	(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxo-26-thia-2,17,27-triazatricyclo[17.5.2.1 <sup>4,7</sup> ]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione	[9]

## Spectroscopic and Structural Data

The complex structure of **Griseoviridin** has been elucidated and characterized using a combination of crystallographic and spectroscopic techniques.

## Crystal and Solution Structure

The solid-state structure of **Griseoviridin** was determined via single-crystal X-ray diffraction, which provided detailed insights into its absolute stereochemistry and conformation.[7][10] In solution (deuterated dimethylsulfoxide), its three-dimensional conformation has been determined by <sup>1</sup>H-NMR spectroscopy, revealing good agreement with the crystal structure, with only minor variations observed in the aminodecanoic acid portion of the molecule.[11]

## Spectroscopic Profile

Spectroscopic analysis is critical for the identification and structural confirmation of **Griseoviridin**.

Spectroscopy Type	Key Observations / Data	Reference
<sup>1</sup> H and <sup>13</sup> C NMR	The solution conformation was determined using <sup>1</sup> H-NMR based on NOE constraints. Detailed chemical shift data is available in synthetic chemistry literature.	<a href="#">[1]</a> <a href="#">[11]</a>
Infrared (IR)	Characteristic peaks observed on a film sample include (cm <sup>-1</sup> ): 3367 (O-H/N-H stretch), 2952 (C-H stretch), 2100, 1744 (C=O ester/lactone), 1653 (C=O amide), 1533, 1217.	<a href="#">[1]</a>
UV-Vis	Specific absorption maxima are not detailed in the provided results, but standard UV-Vis spectroscopy is a common method for analyzing compounds with chromophores like Griseoviridin.	<a href="#">[12]</a> <a href="#">[13]</a>

## Stability and Reactivity

Understanding the stability of **Griseoviridin** is crucial for its handling, storage, and formulation.

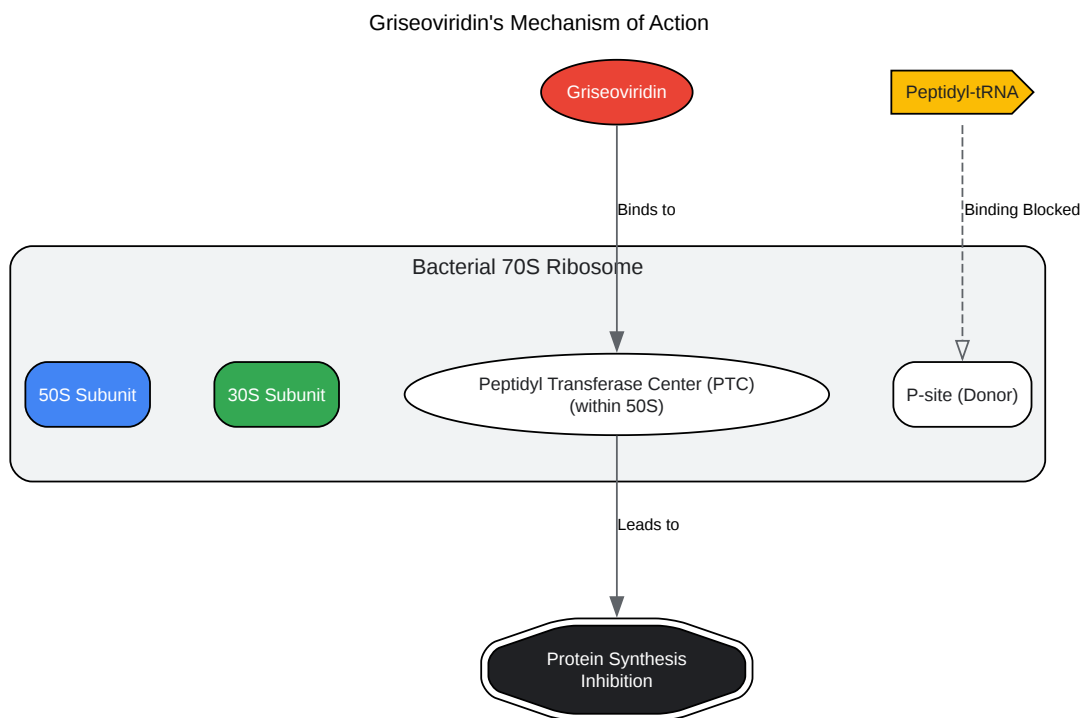
- General Stability: The compound is stable under normal storage conditions.[\[4\]](#)
- Conditions to Avoid: Exposure to heat, flames, and sparks should be avoided.[\[4\]](#)

- Incompatible Materials: **Griseoviridin** is incompatible with strong oxidizing agents and strong acids.[4]
- Storage: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

## Biological Activity and Mechanism of Action

**Griseoviridin** functions as a potent inhibitor of bacterial protein synthesis. Its mechanism is analogous to other streptogramin A-type antibiotics.

The antibiotic binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[2] This binding event physically obstructs the interaction of the 3'-terminal end of peptidyl-tRNA with the donor site (P-site), thereby halting peptide bond formation and elongating the polypeptide chain.[2] **Griseoviridin** exhibits a significantly lower affinity for eukaryotic 80S ribosomes, which contributes to its selective antibacterial activity.[2]



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Caption: **Griseoviridin** binds the 50S ribosomal subunit, blocking the P-site and halting protein synthesis.

## Key Experimental Methodologies

The study of **Griseoviridin** involves several key experimental protocols for its structural elucidation, synthesis, and characterization.

### X-ray Crystallography for Structure Elucidation

This technique is fundamental for determining the precise three-dimensional atomic structure of **Griseoviridin** in its crystalline form.<sup>[14]</sup>

Protocol:

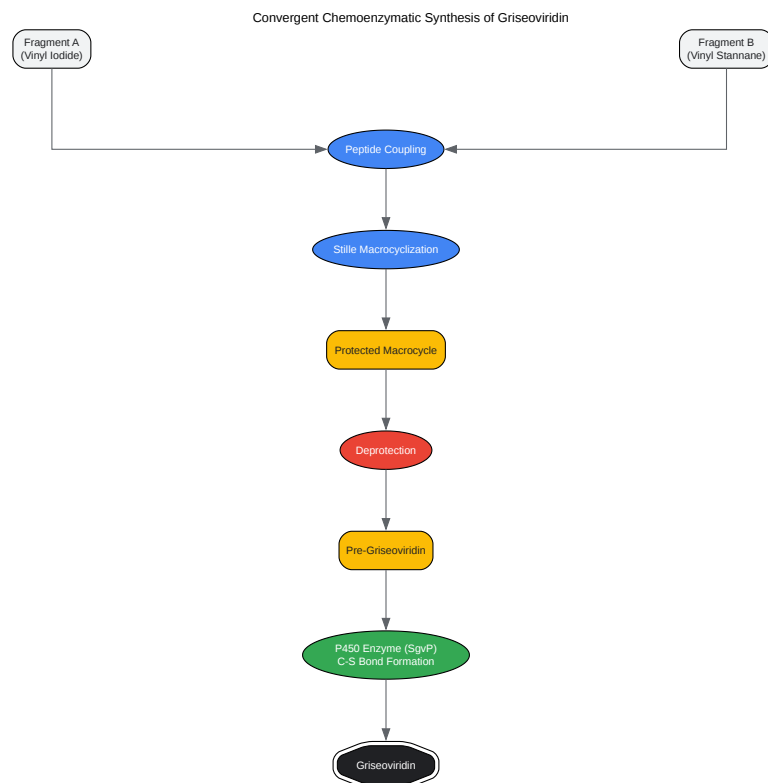
- **Crystallization:** Dissolve highly purified **Griseoviridin** in a suitable solvent (e.g., methanol) to a high concentration. Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality.
- **Crystal Mounting:** Carefully mount a selected crystal on a goniometer head, typically in a cryo-loop after flash-cooling in liquid nitrogen to minimize radiation damage.
- **Data Collection:** Expose the crystal to a monochromatic X-ray beam (from a synchrotron or in-house source).<sup>[15]</sup> The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.<sup>[14]</sup>
- **Data Processing:** Integrate the intensities of the diffraction spots and determine the unit cell dimensions and space group symmetry.<sup>[14]</sup>
- **Structure Solution and Refinement:** Use the processed data to calculate an electron density map. An initial molecular model is built into this map and then refined computationally to best fit the experimental data, yielding the final atomic coordinates.<sup>[14][15]</sup>

## Chemoenzymatic Synthesis Workflow

Recent advances have enabled a more efficient synthesis of **Griseoviridin**, culminating in an enzyme-catalyzed C-S bond formation.[\[5\]](#)[\[6\]](#)

#### Protocol Overview:

- **Fragment Synthesis:** Independently synthesize two key fragments: Fragment A (a carboxylic acid with a vinyl iodide) and Fragment B (an amine with a vinyl stannane).[\[5\]](#)
- **Peptide Coupling:** Couple Fragment A and Fragment B through a standard peptide bond formation reaction.
- **Stille Macrocyclization:** Perform an intramolecular Stille cross-coupling reaction to form the 23-membered macrocycle.[\[5\]](#)
- **Deprotection:** Remove protecting groups from the macrocycle to yield "pre-**griseoviridin**," the immediate precursor.[\[5\]](#)
- **Enzymatic C-S Bond Formation:** Incubate pre-**griseoviridin** with the cytochrome P450 enzyme SgvP and appropriate redox partners (e.g., Fdx/Fdr) and cofactors (e.g., NADP<sup>+</sup>). The enzyme catalyzes the final intramolecular C-S bond formation to yield **Griseoviridin**.[\[5\]](#)  
[\[6\]](#)
- **Purification:** Purify the final product using chromatographic techniques such as HPLC.



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Caption: A workflow for **Griseoviridin** synthesis via fragment coupling, macrocyclization, and enzymatic C-S closure.

## Stability Testing Protocol

Stability studies are performed to understand how the quality of **Griseoviridin** varies with time under the influence of environmental factors.

Protocol (based on ICH Guidelines):

- **Sample Preparation:** Prepare batches of crystalline **Griseoviridin**. Characterize the initial material for appearance, purity (HPLC), moisture content, and other relevant physical properties.

- Storage Conditions: Store samples in controlled environment chambers under various conditions.[16]
  - Long-Term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .
  - Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .
- Time Points: Pull samples for analysis at specified intervals (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
- Analysis: At each time point, analyze the samples for any changes in physical appearance, purity (assay and degradation products by HPLC), and crystal form (e.g., by Powder X-ray Diffraction - PXRD).
- Photostability: Expose a sample to a controlled amount of UV and visible light to assess its intrinsic photostability, comparing it to a dark control.[16]
- Data Evaluation: Analyze the data to establish a re-test period or shelf life and determine recommended storage conditions.

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